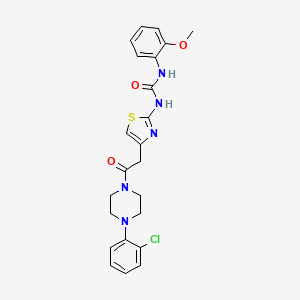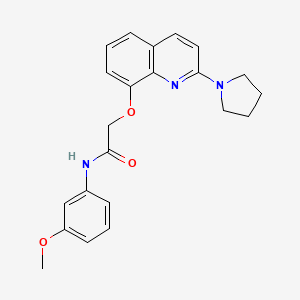
N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Analysis and Coordination Chemistry
- N-(3-methoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide and similar compounds demonstrate interesting structural properties, such as a tweezer-like geometry and the ability to self-assemble into channel-like structures. These features are relevant in coordination chemistry for creating complexes with specific geometries (Kalita & Baruah, 2010).
Co-crystallization and Molecular Interactions
- Co-crystallization with aromatic diols and the formation of different crystal structures in hydrated and non-hydrated forms illustrate the compound's capacity to engage in diverse molecular interactions. This is crucial for understanding and designing molecular solids with specific properties (Karmakar, Kalita, & Baruah, 2009).
Gel Formation and Crystal Structure
- The ability to form gels or crystalline solids upon treatment with different acids highlights its potential in materials science for the design of novel soft materials and crystals (Karmakar, Sarma, & Baruah, 2007).
Fluorescence Properties
- The fluorescence properties of similar compounds, which change upon protonation or interaction with specific molecules, are significant in developing fluorescence-based sensors and imaging agents (Karmakar, Sarma, & Baruah, 2007).
Chemical Synthesis and Reaction Study
- Studies on the reaction of similar compounds with various reagents, such as phenyliodine(III)bis(trifluoroacetate), help understand the chemical behavior and synthetic pathways of these complex molecules (Serna et al., 2004).
Antimicrobial Activity
- Certain derivatives of N-(3-methoxyphenyl) acetamide have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Debnath & Ganguly, 2015).
Biomedical Applications
- The diuretic properties of similar compounds, along with their polymorphic modifications, are relevant in medicinal chemistry for drug development and optimization (Shishkina et al., 2018).
Chemosensory Applications
- The synthesis and evaluation of quinoline-based chemosensors for metal ions like Zn2+ demonstrate the compound's utility in developing tools for environmental monitoring and biological studies (Park et al., 2015).
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-8-5-7-17(14-18)23-21(26)15-28-19-9-4-6-16-10-11-20(24-22(16)19)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWGDPQUNUTQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
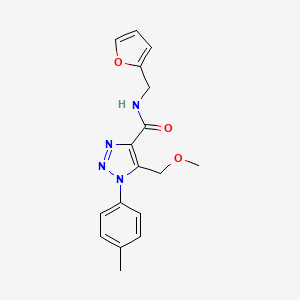
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2991372.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2991374.png)
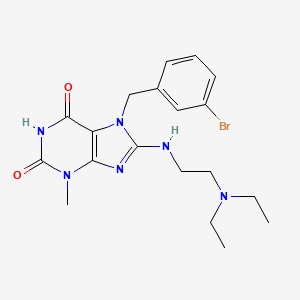
![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)
![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)

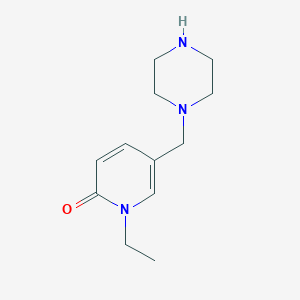
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)
![Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B2991387.png)
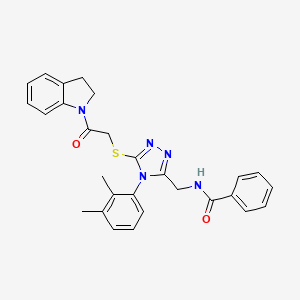
![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)
